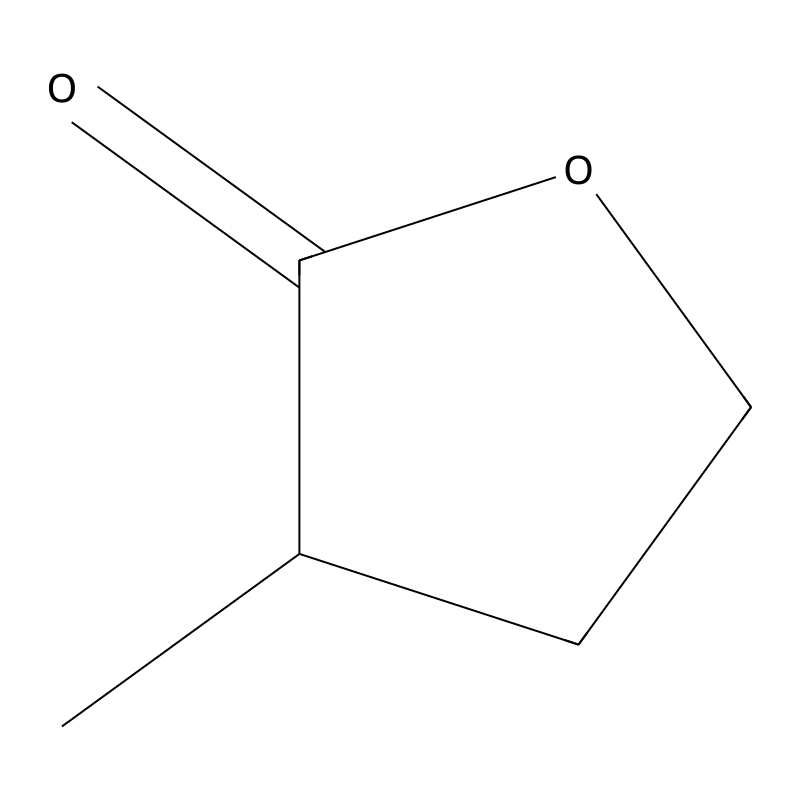

alpha-Methyl-gamma-butyrolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacological Activities

Field: Pharmacology

Application Summary: Gamma-butyrolactone, a five-membered lactone moiety, is one of the privileged structures of diverse natural products and biologically active small molecules.

Methods of Application: Synthetic methods for gamma-butyrolactones have received significant attention from synthetic and medicinal chemists for decades.

Antifungal Agents

Application Summary: Researchers found that alpha-methylene-gamma-butyrolactone ring is a natural pharmacophore for antifungal natural products.

Methods of Application: Various synthetic alpha-methylene-gamma-butyrolactone analogues were synthesized and evaluated as potent antifungal agents.

Polymer Synthesis

Field: Polymer Chemistry

Application Summary: Alpha-Unsaturated Gamma-Butyrolactones are used in the synthesis of functional polymers and polymeric materials.

Methods of Application: These monomers undergo chain-growth polymerization in the presence of initiators typical for radical, anionic, zwitterionic, group-transfer, organocatalytic, and coordination polymerizations.

Benzylation

Field: Organic Chemistry

Application Summary: Alpha-Methyl-gamma-butyrolactone undergoes benzylation to give racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone

Methods of Application: The benzylation process involves the reaction of alpha-Methyl-gamma-butyrolactone with a benzyl halide in the presence of a base

Results: The outcome of this reaction is racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone

Model Compound in Bracketing Experiments

Field: Pharmacology

Application Summary: Alpha-Methyl-gamma-butyrolactone is used as a model compound in bracketing experiments to investigate the thermodynamically favored site of reaction of pilocarpine

Methods of Application: The compound is used in experimental setups to study the reaction dynamics of pilocarpine

Results: The results of these experiments provide insights into the thermodynamically favored site of reaction of pilocarpine

Intermediate in Chemical Synthesis

Field: Industrial Chemistry

Application Summary: Gamma-butyrolactone, which includes alpha-Methyl-gamma-butyrolactone, is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone.

Methods of Application: It is produced industrially by dehydrogenation of 1,4-butanediol at a temperature of 180–300 °C and atmospheric pressure in the presence of a copper catalyst.

Results: The product is used in the synthesis of other chemicals.

Prodrug for GHB

Application Summary: In humans, alpha-Methyl-gamma-butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug.

Methods of Application: It is consumed orally and is rapidly converted into GHB by paraoxonase (a type of esterase) in the blood.

Results: GHB acts as a central nervous system (CNS) depressant with effects similar to those of barbiturates.

Natural Component in Wines

Field: Food Chemistry

Application Summary: Alpha-Methyl-gamma-butyrolactone has been found in extracts from samples of unadulterated wines.

Methods of Application: It is detected using a simple extraction technique followed by GC/MS analysis.

Results: The concentration detected was approximately 5 μg/mL.

Flavoring in Cheese

Application Summary: Alpha-Methyl-gamma-butyrolactone can be found in cheese flavorings.

Methods of Application: It is added during the cheese-making process.

Results: It typically results in a content of 0.0002% alpha-Methyl-gamma-butyrolactone in the final foodstuff.

Alpha-Methyl-gamma-butyrolactone is a cyclic ester with the chemical formula . It is characterized by a methylene group at the 3-position of the butyrolactone structure, making it an important member of the lactone family. This compound is notable for its role in various

Alpha-Methyl-gamma-butyrolactone can undergo various chemical transformations, including:

- Benzylation: This reaction leads to the formation of racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone, showcasing its reactivity towards electrophiles .

- Hydrogenation: The compound can be hydrogenated to yield beta-alkylbutyrolactones, which can then be converted into alpha-methylene-beta-alkylbutyrolactones via Mannich reactions .

- Oxidation: Oxidative conditions can transform alpha-methyl-gamma-butyrolactone into other derivatives, such as through reactions with peracids or silver oxide, facilitating further functionalization .

Alpha-Methyl-gamma-butyrolactone exhibits significant biological activity, particularly as a gastrointestinal drug and anti-ulcer agent. Its structural features contribute to its ability to interact with biological targets, making it a subject of interest in pharmacological studies. Additionally, its derivatives have been explored for their potential therapeutic effects against various conditions .

Several methods exist for synthesizing alpha-methyl-gamma-butyrolactone:

- Selective Monomethylation: This method involves the selective methylation of gamma-butyrolactone using potassium carbonate in dimethyl carbonate at elevated temperatures, achieving high yields (up to 89%) .

- Hydrogenation and Mannich Reaction: Starting from beta-alkylbutyrolactones, hydrogenation followed by a Mannich reaction can yield alpha-methylene-beta-alkylbutyrolactones .

- Oxidative Methods: The oxidation of specific aldehyde precursors in acidic media can directly produce alpha-methyl-gamma-butyrolactone with favorable yields .

Alpha-Methyl-gamma-butyrolactone finds various applications across different fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and therapeutic agents.

- Chemical Synthesis: The compound serves as a building block in organic synthesis, particularly in the production of more complex molecules.

- Research: It is utilized in studies exploring its biological effects and reactivity patterns within organic chemistry contexts .

Research has focused on the interaction of alpha-methyl-gamma-butyrolactone with various biological systems. Studies indicate that it may modulate gastrointestinal functions and exhibit anti-ulcer properties through specific pathways involving cellular receptors and signaling mechanisms. Its interactions with other compounds also highlight its potential as a versatile agent in drug development .

Alpha-Methyl-gamma-butyrolactone shares structural similarities with several other lactones and cyclic esters. Here are some notable comparisons:

| Compound | Structure/Features | Unique Aspects |

|---|---|---|

| Gamma-Butyrolactone | Simple lactone without methyl substitution at the alpha position. | |

| Alpha-Methylene-gamma-butyrolactone | Contains a methylene group at the 3-position; important for reactivity. | |

| Beta-Methyl-gamma-butyrolactone | Has a methyl group at the beta position; different reactivity profile. | |

| Alpha-Hydroxybutyric acid | A hydroxy acid that can act differently in biological systems compared to lactones. |

The uniqueness of alpha-methyl-gamma-butyrolactone lies in its specific structural configuration that allows for diverse reactivity and biological activity, distinguishing it from its analogs and derivatives.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H227 (100%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant